1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one
Description
1-(3,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a pyrazolone core substituted with a 3,4-dichlorophenyl group at position 1 and an ethyl group at position 2. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . Its synthesis typically involves cyclocondensation reactions followed by purification via flash chromatography, yielding a crystalline orange solid with a melting point of 160°C .
Key structural features include:
- A planar pyrazolone ring with partial conjugation to the dichlorophenyl group.
- Dihedral angles between substituents and the central ring, influencing electron delocalization and intermolecular interactions.
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-2-7-5-11(16)15(14-7)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
NVYSKVUTOPEXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The foundational approach involves cyclocondensation between substituted hydrazines and β-ketoesters. For 1-(3,4-dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, ethyl 3-ketopentanoate reacts with 3,4-dichlorophenylhydrazine under acidic or basic conditions to form the pyrazolone ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Standard Protocol
-
Reagents : Ethyl 3-ketopentanoate (1.2 equiv), 3,4-dichlorophenylhydrazine (1.0 equiv), ethanol (solvent), hydrochloric acid (catalyst).
-
Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
-
Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄.
-
Yield : 68–72% after purification via flash chromatography (cyclohexane/ethyl acetate, 1:1).
Key Modifications
-
Catalyst Optimization : Substituting HCl with p-toluenesulfonic acid (PTSA) increases yield to 78% by accelerating cyclization.
-
Solvent Effects : Replacing ethanol with methanol reduces reaction time to 4 hours but lowers yield to 65% due to side-product formation.
Multi-Component Reactions (MCRs) Under Solvent-Free Conditions
Ce(SO₄)₂-Catalyzed One-Pot Synthesis
A solvent-free MCR strategy using ceric sulfate [Ce(SO₄)₂·4H₂O] as a heterogeneous catalyst enables efficient synthesis. This method condenses 3,4-dichlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in a single step.
Procedure
-
Reagents : 3,4-Dichlorobenzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), hydrazine hydrate (1.1 equiv), Ce(SO₄)₂·4H₂O (10 mol%).
-
Conditions : Heating at 125°C for 12–15 minutes without solvent.
-
Workup : Catalyst filtration, washing with cold ethanol, and recrystallization from methanol/water.
Advantages
-
Eco-Friendly : Eliminates organic solvents, reducing environmental impact.
-
Reusability : Ce(SO₄)₂ catalyst retains 85% activity after five cycles.
Post-Synthetic Modifications of Pyrazolone Intermediates
Alkylation of 3-Methylpyrazolone Precursors
An alternative route involves alkylating pre-formed 3-methyl-1H-pyrazol-5(4H)-one with 3,4-dichlorobenzyl bromide. This method is advantageous for introducing substituents at the N1 position.
Stepwise Synthesis
-
Intermediate Synthesis : 3-Methyl-1H-pyrazol-5(4H)-one is prepared via cyclocondensation of ethyl acetoacetate and hydrazine hydrate (yield: 89%).
-
Alkylation : Reacting the intermediate with 3,4-dichlorobenzyl bromide (1.5 equiv) in DMF using K₂CO₃ as a base at 60°C for 6 hours.
-
Yield : 74% after column chromatography (silica gel, hexane/acetone 3:1).
Comparative Analysis of Methodologies
Critical Evaluation
-
Efficiency : The Ce(SO₄)₂-catalyzed MCR offers the highest yield and shortest reaction time, making it industrially scalable.
-
Purity : Solvent-free conditions minimize by-products, achieving >98% purity.
-
Cost : Cyclocondensation requires inexpensive reagents but has higher solvent consumption.
Advanced Purification Techniques
Flash Chromatography
Post-synthesis purification typically employs flash chromatography with a cyclohexane/ethyl acetate (1:1) mobile phase. This method resolves unreacted hydrazine and ketoester by-products, yielding >95% pure product.
Recrystallization Optimization
Recrystallization from methanol/water (3:1 v/v) at −20°C enhances crystal purity to 99.2%, as confirmed by X-ray diffraction.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the 3,4-dichlorophenyl group are replaced by other substituents such as alkyl or aryl groups. Common reagents for these reactions include alkyl halides or aryl halides in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 1-(3,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
Another area of interest is its antimicrobial activity. Research indicates that this compound shows efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This property highlights its potential use in developing new antibiotics .
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions. Studies have shown promising results in laboratory settings, indicating that it could be developed into a commercial pesticide formulation .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers. The compound can act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. This study underscores the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in an animal model of arthritis. The results showed that administration of this compound led to decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Effective against E. coli and P. aeruginosa | |
| Agrochemicals | Pesticide Development | Promising efficacy in laboratory pest control |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
Substituent Position and Electronic Effects
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (): Differs in the position of chlorine (4-chloro vs. 3,4-dichloro) and the presence of a phenyl group instead of ethyl at position 3. The 4-chlorophenyl ring forms a dihedral angle of 18.23° with the pyrazolone core, slightly larger than typical angles in dichlorophenyl derivatives, suggesting reduced conjugation .
- (Z)-1-(3,4-Dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one (): Incorporates a Schiff base moiety at position 4, introducing a bulky naphthalene-tolyl group. Crystal packing (monoclinic, P2₁/n) reveals C–H⋯O and π–π interactions absent in the ethyl-substituted compound, enhancing thermal stability .
Alkyl vs. Aryl Substituents
Physical and Chemical Properties
Biological Activity
1-(3,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and an ethyl substituent, which are believed to influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 27656-21-9
- Molecular Formula : C₁₁H₁₀Cl₂N₂O
- Molecular Weight : 253.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in inflammatory and cancer pathways.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound exhibits anti-inflammatory properties through the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
- Antioxidant Activity : It has been shown to possess antioxidant properties, scavenging free radicals and reducing oxidative stress .
- Binding to PD-L1 : Recent studies indicate that derivatives containing similar pyrazole structures can bind to the PD-L1 protein, inhibiting its interaction with PD-1, which is significant in cancer immunotherapy .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- In vitro Tests : The compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been validated through various assays:
- Cell Culture Studies : In vitro studies using macrophages indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Potential
Research has explored the anticancer potential of pyrazole derivatives:
- Cell Proliferation Assays : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability and induced apoptosis .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study (2022) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 25 µg/mL. |
| Anti-inflammatory Study (2023) | Showed a reduction in IL-6 production by 50% in LPS-stimulated macrophages at a concentration of 20 µM. |
| Anticancer Study (2023) | Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
Q & A
Synthesis and Characterization
Basic Question: Q. What are the optimal synthetic routes and purification methods for 1-(3,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one?
- Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, describes a Schiff base synthesis route involving condensation of hydrazine intermediates with ketones under reflux in ethanol. Key steps include:- Cyclization: Use of acetic acid as a catalyst at 80–100°C for 6–8 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity .
- Characterization: Confirm via -NMR (δ 1.2–1.4 ppm for ethyl CH, δ 6.8–7.5 ppm for dichlorophenyl protons) and LC-MS (M at m/z 285.1) .
Advanced Question: Q. How can researchers address low yields in multi-step syntheses due to steric hindrance from the 3,4-dichlorophenyl group?
- Methodological Answer:
Steric effects from the dichlorophenyl substituent can impede nucleophilic attack during cyclization. Mitigation strategies include:- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) to minimize side-product formation .
- Catalytic Additives: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Crystallographic Analysis
Basic Question: Q. What crystallographic techniques are used to resolve the molecular structure of this compound?
- Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:- Data Collection: Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL-2018 for full-matrix least-squares refinement. Typical R-factor: <0.05 .
- Unit Cell Parameters: Monoclinic P2/n space group with a = 11.462 Å, b = 16.935 Å, c = 12.270 Å, β = 97.48° .
Advanced Question: Q. How to resolve challenges in refining disordered ethyl or dichlorophenyl groups in crystal structures?
- Methodological Answer:
Disordered groups (e.g., ethyl side chains) require:
Biological Activity Studies
Basic Question: Q. What protocols are recommended for assessing enzyme inhibition or receptor binding activity?
- Methodological Answer:
Advanced Question: Q. How to reconcile contradictory bioactivity data across different cell lines or assay conditions?
- Methodological Answer:
- Meta-Analysis: Normalize data using Z-score transformation to account for inter-assay variability.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to identify conformation-dependent activity .
- Cellular Uptake Studies: Quantify intracellular concentrations via LC-MS to rule out permeability artifacts .
Computational Modeling
Basic Question: Q. Which software and parameters are optimal for molecular docking studies?
- Methodological Answer:
Advanced Question: Q. How to address discrepancies between computational binding affinities and experimental IC values?
- Methodological Answer:
Data Validation and Reproducibility
Basic Question: Q. What steps ensure reproducibility in crystallographic or spectroscopic data?
- Methodological Answer:
Advanced Question: Q. How to resolve anomalies in spectral data (e.g., unexpected -NMR shifts)?
- Methodological Answer:
Comparative Structure-Activity Relationships (SAR)
Basic Question: Q. How does the 3,4-dichlorophenyl group influence bioactivity compared to analogs?
- Methodological Answer:
Advanced Question: Q. What strategies identify synergistic effects between the ethyl group and dichlorophenyl moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
